![molecular formula C8H6N2O2 B3256983 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 281192-94-7](/img/structure/B3256983.png)
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Overview
Description
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a chemical compound that has been studied for its potential in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) .
Synthesis Analysis
The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione derivatives involves targeting FGFRs, which play an essential role in various types of tumors . The compound 4h, a derivative, exhibited potent FGFR inhibitory activity and inhibited breast cancer 4T1 cell proliferation . Another study reported the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring, which led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 118.1359 .Chemical Reactions Analysis
The compound 4h, a derivative of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, has shown potent FGFR inhibitory activity . It has been found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .Scientific Research Applications
1. Semiconducting Material Synthesis
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione has been utilized in the synthesis of nitrogen-embedded small molecules, which show potential as semiconducting materials. These compounds exhibit notable optical and electrochemical properties, including n-channel transport characteristics in field-effect transistors and unique self-assembly behavior. The influence of chlorine atoms on these properties has been a subject of research, indicating the compound's role in developing advanced materials for electronics (Zhou et al., 2019).
2. Synthesis of Biologically Active Derivatives
Research has also focused on synthesizing various derivatives of pyrrolo[2,3-b]pyridine-2,3-dione for biological applications. These derivatives have been tested for their antitumor and antimicrobial activities, indicating the compound's utility in medicinal chemistry (Wójcicka et al., 2017).
3. Inhibitory Analysis in Biochemistry
The compound has been synthesized and analyzed for its inhibitory effects on enzymes like xanthine oxidase. Studies of such derivatives provide insights into the development of potential therapeutic agents (Schneller et al., 1978).
4. Chemical Synthesis and Catalysis
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione has been used in the selective synthesis of various organic compounds. These syntheses contribute to the development of new catalytic methods and the discovery of novel chemical reactions (Jiang & Yan, 2016).
5. Vibrational Spectra and Electronic Structure Analysis
The compound has been the focus of computational studies exploring its equilibrium geometry, vibrational spectra, and electronic structure. These studies are crucial in understanding the physical and chemical properties of organic molecules with potential antioxidant activity (Boobalan et al., 2014).
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves the inhibition of FGFRs, which play an essential role in various types of tumors . The compound 4h, a derivative, has shown potent FGFR inhibitory activity . Another study reported the compound’s immunomodulating effect on interleukin-2-stimulated T cell proliferation .
Future Directions
properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-10-7-5(3-2-4-9-7)6(11)8(10)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYAKZHBVJIVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259360 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
CAS RN |
281192-94-7 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=281192-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



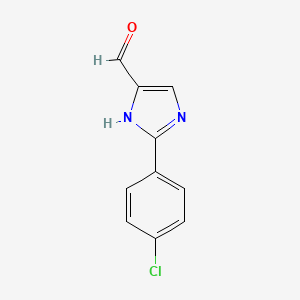
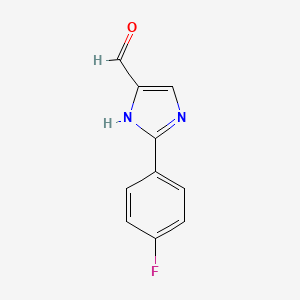
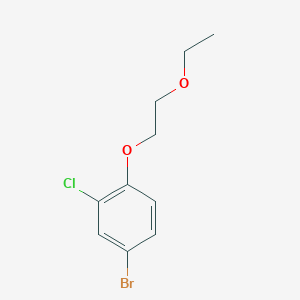


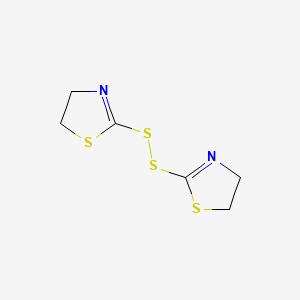
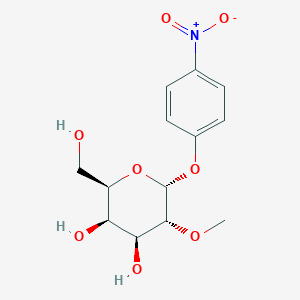

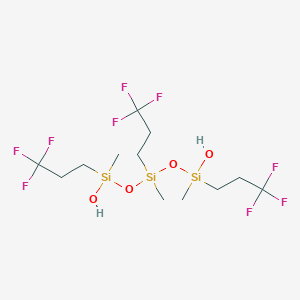
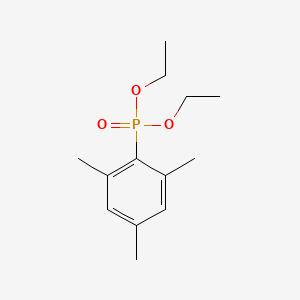



![3-Acetyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B3256991.png)